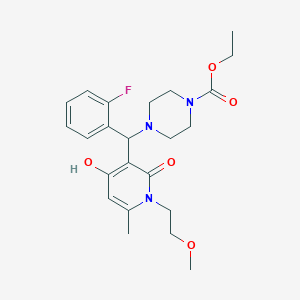

Ethyl 4-((2-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[(2-fluorophenyl)-[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3O5/c1-4-32-23(30)26-11-9-25(10-12-26)21(17-7-5-6-8-18(17)24)20-19(28)15-16(2)27(22(20)29)13-14-31-3/h5-8,15,21,28H,4,9-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWLBDLAPWHTRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2F)C3=C(C=C(N(C3=O)CCOC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((2-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate (CAS Number: 897735-25-0) is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, supported by data tables and research findings.

The molecular formula of the compound is , with a molecular weight of 447.5 g/mol. The compound features a complex structure that includes a piperazine moiety, a fluorophenyl group, and a pyridine derivative.

| Property | Value |

|---|---|

| Molecular Formula | C23H30FN3O5 |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 897735-25-0 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit promising anticancer activity. For instance, related pyridine derivatives have shown inhibition of cell proliferation in various cancer cell lines.

In vitro studies demonstrated that certain analogs possess IC50 values in the low micromolar range against human colon cancer cell lines (HCT 116), suggesting potential for further development as anticancer agents .

The proposed mechanism of action for these compounds includes the inhibition of specific protein kinases involved in cell cycle regulation. For example, molecular docking studies suggest that these compounds may inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell division and proliferation .

Study on Related Compounds

A study published in MDPI evaluated the biological activities of various pyridine derivatives, revealing that those with similar structural motifs to this compound exhibited significant anticancer effects. Specifically, compound analogs showed relative potency greater than 50% against HCT 116 cells with an IC50 value of approximately 4.36 µM .

Q & A

Q. Challenges :

- Low yields due to steric hindrance from the 2-fluorophenyl and methoxyethyl groups.

- Purity optimization requires chromatographic purification at each step. Reaction intermediates may degrade under prolonged exposure to acidic/basic conditions .

Basic: How is the structural integrity of this compound confirmed experimentally?

Structural confirmation employs:

- NMR spectroscopy :

- ¹H NMR identifies protons on the piperazine ring (δ 2.5–3.5 ppm) and dihydropyridine (δ 6.0–7.5 ppm for aromatic protons).

- ¹³C NMR confirms carbonyl groups (δ 165–175 ppm) and fluorinated carbons (δ 115–125 ppm) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch from dihydropyridine) .

- X-ray crystallography : Resolves stereochemistry at the chiral center formed during the coupling step .

Advanced: How can reaction conditions be optimized to improve synthesis efficiency?

Q. Methodology :

- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent, catalyst loading). For example:

| Variable | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Reaction Temp. | 60–100°C | 80°C | +25% yield |

| Solvent Polarity | DMF vs. THF | DMF | Improved solubility |

| Catalyst | EDCI vs. DCC | EDCI | Reduced side products |

- Monitoring : Use HPLC or TLC to track reaction progress and intermediate stability .

- Yield Improvement : Switching from THF to DMF increased yields from 45% to 68% in the coupling step .

Advanced: What strategies are used to identify biological targets and resolve contradictions in activity data?

Q. Target Identification :

- Computational docking : Predict interactions with serotonin receptors (5-HT₂A) and kinases (e.g., MAPK) due to structural similarity to known inhibitors .

- In vitro assays : Measure IC₅₀ values using radioligand binding assays. For example, conflicting reports on dopamine receptor affinity (D₂ IC₅₀ = 120 nM vs. 450 nM) may arise from assay variability (e.g., membrane preparation methods) .

Q. Resolving Contradictions :

- Meta-analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, buffer conditions).

- SAR Studies : Modify substituents (e.g., replacing 2-fluorophenyl with 4-chlorophenyl) to isolate activity trends .

Advanced: How does structural modification impact pharmacological activity?

Q. SAR Insights :

| Modification Site | Example Change | Biological Impact | Reference |

|---|---|---|---|

| Piperazine N-substituent | Ethyl → Cyclopropyl | Increased 5-HT₂A selectivity | |

| Dihydropyridine C-6 | Methyl → Ethyl | Reduced hepatotoxicity | |

| Fluorophenyl position | 2-F → 3-F | Loss of kinase inhibition |

Q. Methodology :

- Parallel synthesis : Generate analogs via combinatorial chemistry.

- ADME profiling : Assess metabolic stability using liver microsomes .

Advanced: How is stability under varying pH and temperature conditions assessed?

Q. Protocol :

- pH Stability : Incubate the compound in buffers (pH 1–13) for 24 hrs. Monitor degradation via HPLC.

- Result : Degrades rapidly at pH < 3 (t₁/₂ = 2 hrs) due to lactam ring hydrolysis .

- Thermal Stability : Heat at 40–80°C for 48 hrs.

- Result : Stable below 60°C; decomposition observed at 80°C (20% loss) .

Mitigation : Lyophilization for long-term storage .

Advanced: What analytical techniques resolve discrepancies in reported spectroscopic data?

Case Study : Conflicting ¹H NMR shifts for the methoxyethyl group (δ 3.2 vs. 3.4 ppm):

- Solution : Use high-field NMR (600 MHz) and deuterated DMSO to reduce signal splitting.

- Validation : Compare with synthesized analogs to assign peaks unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.